molecular formula C7H7F2NO3S2 B6233185 (4-fluorophenyl)[(fluorosulfonyl)imino]methyl-lambda6-sulfanone CAS No. 2649011-59-4

(4-fluorophenyl)[(fluorosulfonyl)imino]methyl-lambda6-sulfanone

Cat. No. B6233185
CAS RN: 2649011-59-4
M. Wt: 255.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluorophenyl)[(fluorosulfonyl)imino]methyl-lambda6-sulfanone, commonly referred to as 4FP-L6, is a synthetic compound with a variety of potential applications in the scientific research field. It is an organosulfur compound that is composed of a phenyl group, a fluorosulfonyl group, and a lambda6-sulfanone group. The compound was first synthesized in 2007 and has since been studied for its potential applications in the fields of biochemistry, physiology, and pharmacology.

Scientific Research Applications

4FP-L6 has been studied for its potential applications in the fields of biochemistry, physiology, and pharmacology. Its structure and properties allow it to be used as a ligand in the binding of certain enzymes, receptors, and other proteins. It has also been studied as a potential inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE-4). In addition, 4FP-L6 has been studied for its potential use in the treatment of certain diseases, such as cancer, diabetes, and Alzheimer’s disease.

Mechanism of Action

The mechanism of action of 4FP-L6 is not yet fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes, such as COX-2 and PDE-4. The compound is also believed to act as a ligand for certain proteins, such as G-protein coupled receptors. In addition, 4FP-L6 has been studied for its potential ability to bind to certain nucleic acids, such as DNA and RNA.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4FP-L6 have not yet been fully studied. However, it is believed that the compound may have anti-inflammatory, anti-cancer, and anti-diabetic effects. In addition, the compound has been studied for its potential ability to inhibit the growth of certain bacteria and fungi.

Advantages and Limitations for Lab Experiments

The advantages of using 4FP-L6 in laboratory experiments include its low cost, its high solubility in aqueous media, and its stability in a variety of conditions. In addition, the compound is relatively easy to synthesize and purify. The main limitation of using 4FP-L6 in laboratory experiments is its relatively low potency.

Future Directions

The potential future directions for 4FP-L6 include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in the treatment of various diseases. In addition, further research should be conducted into the compound’s potential use as a ligand in the binding of certain enzymes, receptors, and other proteins. Finally, additional research should be conducted into the compound’s potential use as an inhibitor of certain enzymes, such as COX-2 and PDE-4.

Synthesis Methods

The synthesis of 4FP-L6 involves the reaction of 4-fluorophenyl isocyanate with 1,3-difluorobenzene sulfonyl isocyanate in an aqueous medium. The reaction is catalyzed by a strong acid such as sulfuric acid and is carried out at elevated temperatures. The reaction yields a product that contains both the phenyl and the fluorosulfonyl groups, as well as the lambda6-sulfanone group. The product is then purified by column chromatography and crystallized to obtain the desired compound.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for '(4-fluorophenyl)[(fluorosulfonyl)imino]methyl-lambda6-sulfanone' involves the reaction of 4-fluoroaniline with chlorosulfonic acid to form 4-fluoroanilinium chlorosulfonate, which is then reacted with potassium phthalimide to form the corresponding N-phthalimido sulfonamide. The N-phthalimido sulfonamide is then reacted with sodium hydride and sulfur to form the desired product.", "Starting Materials": [ "4-fluoroaniline", "chlorosulfonic acid", "potassium phthalimide", "sodium hydride", "sulfur" ], "Reaction": [ "4-fluoroaniline is reacted with chlorosulfonic acid to form 4-fluoroanilinium chlorosulfonate.", "4-fluoroanilinium chlorosulfonate is reacted with potassium phthalimide to form the corresponding N-phthalimido sulfonamide.", "The N-phthalimido sulfonamide is reacted with sodium hydride and sulfur to form '(4-fluorophenyl)[(fluorosulfonyl)imino]methyl-lambda6-sulfanone'." ] }

CAS RN

2649011-59-4

Molecular Formula

C7H7F2NO3S2

Molecular Weight

255.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.